

Spectroscopic and Physicochemical Characterization of 2-Amino-4-bromobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Amino-4-bromobenzonitrile**

Cat. No.: **B1277943**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical and comparative spectroscopic data for **2-Amino-4-bromobenzonitrile**. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public-domain literature, this guide utilizes data from its close structural analog, 2-Amino-4-chlorobenzonitrile, as a primary reference for spectroscopic characterization. Detailed experimental protocols for the acquisition of relevant spectroscopic data are also provided.

Physicochemical Properties

2-Amino-4-bromobenzonitrile is a substituted aromatic nitrile with the following properties:

Property	Value	Reference
CAS Number	304858-65-9	[1] [2]
Molecular Formula	C ₇ H ₅ BrN ₂	[1] [2]
Molecular Weight	197.03 g/mol	[1] [2]

Spectroscopic Data (Comparative)

Direct experimental spectroscopic data for **2-Amino-4-bromobenzonitrile** is not readily available. The following tables present data for the closely related analog, 2-Amino-4-chlorobenzonitrile, which can serve as an estimation for interpreting the spectra of the bromo-derivative.

Infrared (IR) Spectroscopy Data for 2-Amino-4-chlorobenzonitrile

Functional Group	Characteristic Absorption (cm ⁻¹)
N-H Stretch (Amino)	3400-3300 (asymmetric), 3330-3250 (symmetric)
C≡N Stretch (Nitrile)	~2211
C-Cl Stretch	~782
Aromatic C-H Stretch	3100-3000
Aromatic C=C Stretch	1600-1450

Note: The C-Br stretch in **2-Amino-4-bromobenzonitrile** would be expected at a lower frequency than the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 2-Amino-4-chlorobenzonitrile

¹H NMR (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.3 - 6.7	m	3H	Aromatic Protons
~4.5	br s	2H	NH ₂

¹³C NMR (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~150	C-NH ₂
~135-120	Aromatic CH
~118	C≡N
~115	C-Cl
~100	C-CN

Note: The chemical shifts for **2-Amino-4-bromobenzonitrile** are expected to be similar, with slight variations due to the different electronic effects of bromine compared to chlorine.

Mass Spectrometry (MS) Data

For **2-Amino-4-bromobenzonitrile**, the mass spectrum is expected to show a characteristic isotopic pattern for bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ($[M]^+$ and $[M+2]^+$) of almost equal intensity.[3]

Ion	Expected m/z
$[M]^+$ (with ⁷⁹ Br)	~196
$[M+2]^+$ (with ⁸¹ Br)	~198

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

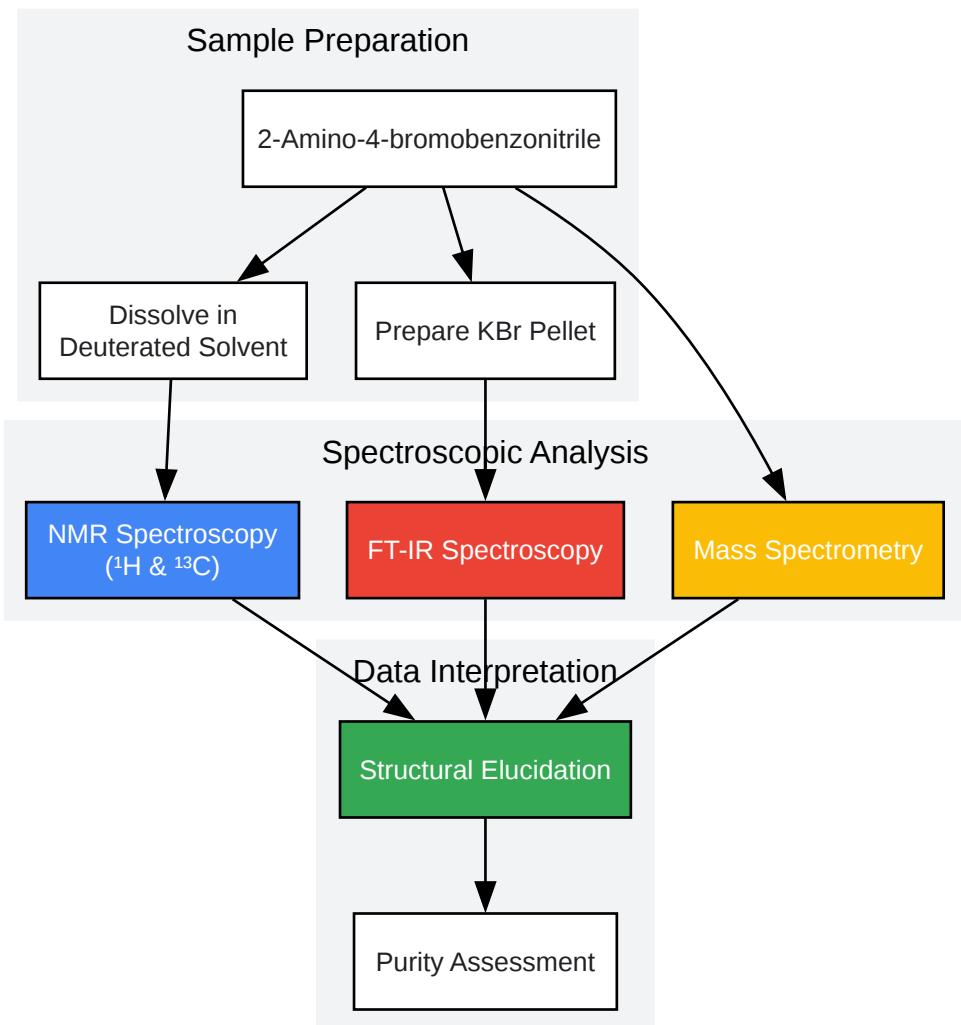
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample.[4]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

- For ^1H NMR, the solvent should contain an internal standard like tetramethylsilane (TMS) at 0.03% v/v.[4]
- Transfer the solution to a 5 mm NMR tube.[4]
- ^1H NMR Acquisition:
 - Use a standard single-pulse experiment.
 - Set the spectral width to approximately 16 ppm, centered around 6 ppm.[4]
 - The acquisition time should be 2-3 seconds with a relaxation delay of 1-2 seconds.[4]
 - Acquire 16 to 64 scans.[4]
- ^{13}C NMR Acquisition:
 - Use a standard proton-decoupled ^{13}C experiment.
 - Set the spectral width to approximately 240 ppm, centered around 120 ppm.[4]
 - The acquisition time should be 1-2 seconds with a relaxation delay of 2-5 seconds.[4]
 - Acquire 1024 to 4096 scans.[4]
- Data Processing:
 - Apply an exponential window function with a line broadening factor of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C spectra.[4]
 - Perform Fourier transformation, followed by phase and baseline correction.[4]
 - Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).[4]

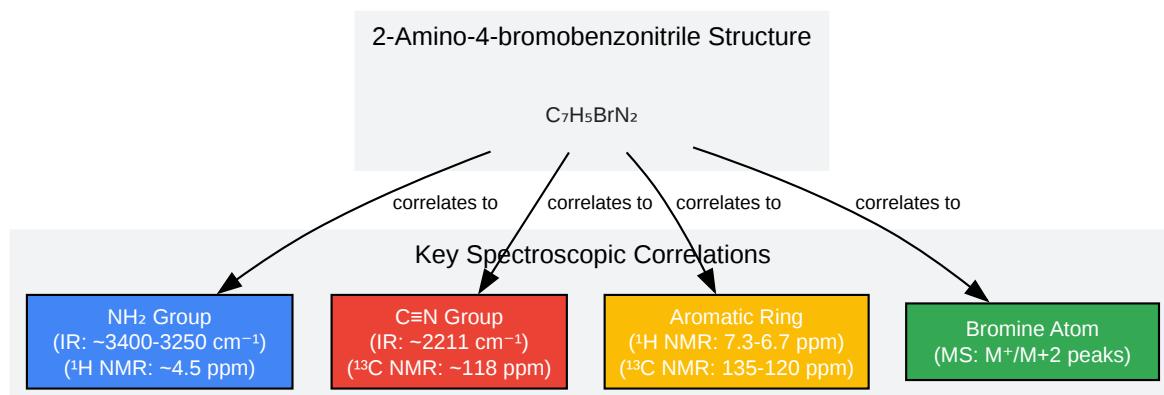
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):


- Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record the spectrum in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the KBr pellet holder without the sample.
 - Acquire the sample spectrum and ratio it against the background spectrum to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry

- Sample Introduction:
 - Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization:
 - Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis:
 - The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - The detector records the abundance of ions at each m/z value, generating the mass spectrum. The presence of a bromine atom will be indicated by the characteristic $M+2$ isotopic peak.[\[3\]](#)


Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural correlations for **2-Amino-4-bromobenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Amino-4-bromobenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Key structural features and their expected spectroscopic signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic and Physicochemical Characterization of 2-Amino-4-bromobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277943#spectroscopic-data-for-2-amino-4-bromobenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com